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Compound of Interest

Compound Name: 4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 4-(5-Ethylpyridin-2-yl)benzoic acid is not widely
documented in public chemical databases, and a specific CAS (Chemical Abstracts Service)
number is not readily available. The following information is a comprehensive guide based on
the properties, synthesis, and biological activities of closely related pyridinyl-benzoic acid
derivatives.

Introduction

Pyridinyl-benzoic acids represent a significant class of biaryl compounds that are of
considerable interest in medicinal chemistry and materials science. Their rigid structure, arising
from the coupling of a pyridine ring and a benzoic acid moiety, serves as a valuable scaffold for
the design of novel therapeutic agents and functional materials. The nitrogen atom in the
pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and
binding affinity to biological targets. The carboxylic acid group on the benzene ring provides a
site for further chemical modification and can also participate in crucial interactions with
biological receptors.

Derivatives of this scaffold have been explored for a range of biological activities, including as
protein kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide
provides a technical overview of the synthesis, potential properties, and biological relevance of
4-(5-Ethylpyridin-2-yl)benzoic acid, based on data from analogous compounds.
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Physicochemical Properties

The exact physicochemical properties of 4-(5-Ethylpyridin-2-yl)benzoic acid are not
available. However, based on structurally similar compounds such as 4-(pyridin-2-yl)benzoic
acid (CAS: 4385-62-0) and 4-(5-pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5), the
following properties can be anticipated.[1]

Property Predicted/Representative Value

Molecular Formula C14H13NO2

Molecular Weight 227.26 g/mol

Appearance White to off-white crystalline powder

Melting Point >250 °C (decomposes)

Solubility Sparingly soluble in water, soluble in organic

solvents like DMSO and methanol.

pKa ~4-5 (for the carboxylic acid)

Synthesis

The most common and versatile method for the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic
acid and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed
reaction forms a carbon-carbon bond between an organoboron compound and an
organohalide, and is widely used for creating biaryl systems.[2][3]

General Synthetic Workflow

The synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid via a Suzuki-Miyaura coupling would
typically involve the reaction of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid, or
alternatively, 4-bromobenzoic acid with 5-ethyl-2-pyridinylboronic acid.
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A representative workflow for the synthesis of 4-(5-Ethylpyridin-2-yl)benzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a 4-(pyridin-2-
yl)benzoic acid derivative. This protocol may require optimization for the specific synthesis of 4-
(5-Ethylpyridin-2-yl)benzoic acid.

e Reaction Setup: In a round-bottom flask, combine 2-bromo-5-ethylpyridine (1.0 eq), 4-
carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0

eq).

o Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and

water.
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o Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a, 0.05 eq).

» Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or
argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the
agueous layer with a suitable acid (e.g., 1M HCI) to precipitate the product.

« Purification: Collect the solid product by filtration, wash with water, and then purify by
recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Biological Activity and Applications

While there is no specific biological data for 4-(5-Ethylpyridin-2-yl)benzoic acid, the broader
class of pyridinyl-benzoic acid derivatives has shown a range of biological activities, making
them promising candidates for drug discovery.[4][5]

e Protein Kinase Inhibition: Many small molecules containing pyridine and benzoic acid motifs
have been investigated as inhibitors of protein kinases.[6][7][8] These enzymes play a crucial
role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The
pyridinyl-benzoic acid scaffold can be designed to fit into the ATP-binding pocket of specific
kinases, thereby blocking their activity.

» Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal
properties.[9] The nitrogen atom in the pyridine ring can interact with microbial enzymes or
cell structures, leading to the inhibition of growth.

o Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-
inflammatory properties.[10] They may act by inhibiting enzymes involved in the
inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Sighaling Pathway: Protein Kinase
Inhibition
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The diagram below illustrates a hypothetical signaling pathway where a compound like 4-(5-
Ethylpyridin-2-yl)benzoic acid could act as a protein kinase inhibitor, preventing the
phosphorylation of a downstream substrate and thus blocking a pathological signaling cascade.
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Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion
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4-(5-Ethylpyridin-2-yl)benzoic acid belongs to a class of compounds with significant potential
in drug discovery and development. While specific data for this molecule is scarce, the general
synthetic accessibility via methods like the Suzuki-Miyaura coupling and the known biological
activities of related structures, particularly as protein kinase inhibitors, make it an attractive
scaffold for further investigation. Future research into the synthesis and biological evaluation of
this and similar compounds could lead to the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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